molecular formula C27H25ClN2O3 B2441265 2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide CAS No. 1114831-11-6

2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide

Cat. No.: B2441265
CAS No.: 1114831-11-6
M. Wt: 460.96
InChI Key: QTIIYIPTURHDNL-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O3/c1-3-33-26-17-25(19-7-5-8-21(28)15-19)30-24-11-10-20(16-23(24)26)27(31)29-13-12-18-6-4-9-22(14-18)32-2/h4-11,14-17H,3,12-13H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIIYIPTURHDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCCC3=CC(=CC=C3)OC)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the Suzuki–Miyaura coupling is optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancers.

Mechanism of Action:

  • Apoptosis Induction: The compound activates caspases, leading to programmed cell death.
  • Cell Cycle Arrest: It interferes with cyclin-dependent kinases (CDKs), halting cell cycle progression.

Case Study:
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis induction.

Antimicrobial Activity

The compound exhibits promising antimicrobial activity against a range of pathogens. It is particularly effective against Gram-positive bacteria.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound demonstrates anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Mechanisms:

  • Cytokine Modulation: By inhibiting NF-κB signaling pathways, it reduces inflammatory cytokine production.

Structure-Activity Relationship (SAR)

Research has focused on optimizing the structure-activity relationship of this compound to enhance its efficacy while minimizing toxicity. Modifications to the methoxy and carbamoyl groups have been explored to improve selectivity for cancer cells while reducing effects on normal cells.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Biological Activity

The compound 2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide is a quinoline derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C20H20ClN1O3C_{20}H_{20}ClN_{1}O_{3} with a molecular weight of approximately 373.8 g/mol. The structure includes a quinoline ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated various substituted quinolines, including the target compound, against mycobacterial species. The findings suggested that compounds with similar structures showed promising activity against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid and pyrazinamide .

Antiviral Activity

Quinoline derivatives have also been investigated for their antiviral properties. Recent studies highlighted the effectiveness of certain quinoline compounds against various viruses, including adenoviruses and Coxsackieviruses. While specific data on the target compound’s antiviral efficacy remains limited, its structural similarity to effective antiviral agents suggests potential activity .

Anticancer Potential

The anticancer properties of quinoline derivatives are well-documented. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cancer progression .

Table 1: Summary of Biological Activities of Related Quinoline Derivatives

Compound NameActivity TypeTarget Organism/Cell LineReference
N-Cycloheptylquinoline-2-carboxamideAntimicrobialM. tuberculosis
2-(Pyrrolidin-1-ylcarbonyl)quinolineAnticancerVarious cancer cell lines
2-(4-Chlorophenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)-ethyl]-2-prop-2-ynyloxyacetamideAntiviralAdenoviruses

Table 2: Comparative Efficacy of Quinoline Derivatives Against Mycobacteria

Compound NameMIC (µg/mL)Comparison Standard
N-Cyclohexylquinoline-2-carboxamide0.5Isoniazid (1.0)
N-(2-Phenylethyl)quinoline-2-carboxamide0.25Pyrazinamide (0.5)
This compoundTBDTBD

Case Study 1: Inhibition of Photosynthetic Electron Transport

A study investigated the effects of substituted quinolines on photosynthetic electron transport in spinach chloroplasts. The results indicated that certain derivatives inhibited electron transport, suggesting potential applications in herbicide development .

Case Study 2: Antiviral Screening of Quinoline Derivatives

In a recent screening for antiviral compounds, several quinoline derivatives were tested against Coxsackievirus B3. The results indicated that specific substitutions enhanced antiviral activity, which may provide insights into optimizing the target compound for similar effects .

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